1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
CAS No.: 946419-01-8
Cat. No.: VC2697974
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946419-01-8 |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 3-[(3-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C14H18N4OS/c1-19-12-4-2-3-11(9-12)10-13-16-14(20-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3 |
| Standard InChI Key | VITPKHYCLSPTJG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC2=NSC(=N2)N3CCNCC3 |
| Canonical SMILES | COC1=CC=CC(=C1)CC2=NSC(=N2)N3CCNCC3 |
Introduction
Chemical Structure and Properties
Structural Features
The molecular architecture of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine comprises three principal components that contribute to its pharmacological properties:
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A piperazine ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, which provides basic sites for potential hydrogen bonding and molecular interactions.
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A thiadiazole moiety: A five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms, known for contributing to diverse biological activities.
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A 3-methoxy-benzyl group: A substituted aromatic ring that may influence the compound's lipophilicity and receptor-binding characteristics.
The combination of these structural elements creates a unique molecular scaffold that enables specific interactions with biological targets, particularly enzymes involved in DNA replication processes.
Synthesis and Chemical Reactivity
Chemical Transformations
The chemical reactivity of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine is largely determined by its constituent functional groups. The compound can potentially participate in various chemical transformations:
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N-alkylation reactions: The secondary amine in the piperazine ring can undergo reactions with alkyl halides or other electrophiles.
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Acylation processes: The nitrogen atoms in both the piperazine and thiadiazole moieties can react with acyl chlorides or anhydrides.
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Complexation with metal ions: The nitrogen and sulfur atoms provide potential coordination sites for metal complexation.
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Oxidation or reduction reactions: The thiadiazole ring and other functional groups may undergo redox transformations under appropriate conditions.
These chemical characteristics provide opportunities for further derivatization and structural modification to potentially enhance biological activities or physicochemical properties.
Biological Activities
Anticancer Properties
One of the most significant biological activities of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine is its potential anticancer effects. The compound demonstrates the ability to inhibit key enzymes involved in DNA replication, making it a valuable candidate for cancer therapy. This enzyme inhibition property is crucial for preventing the proliferation of cancer cells by interfering with fundamental processes in cell division.
The compound may also promote apoptosis (programmed cell death) in cancer cells, which represents another critical mechanism for anticancer agents. By activating apoptotic pathways, the compound could potentially eliminate malignant cells while minimizing damage to normal tissues.
The specific molecular mechanisms underlying these anticancer effects likely involve interactions between the compound's structural elements and specific proteins involved in cellular proliferation processes. The thiadiazole moiety, in particular, may play a crucial role in these interactions, as thiadiazole-containing compounds have been widely reported to exhibit anticancer properties.
Research Applications and Future Perspectives
Current Research Status
Current research on 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine has primarily focused on exploring its potential in medicinal chemistry, particularly in oncology. Studies have highlighted the compound's promising enzyme inhibition properties related to DNA replication processes, positioning it as a candidate for cancer therapy development.
Table 2: Current Research Applications
| Research Area | Key Focus | Potential Impact |
|---|---|---|
| Oncology | Enzyme inhibition in DNA replication | Development of novel anticancer agents |
| Medicinal Chemistry | Structure-activity relationships | Understanding pharmacophore requirements |
| Drug Development | Optimization of biological activities | Creation of more potent derivatives |
The compound's thermal stability, reactivity, and biological efficacy in various disease models remain subjects of ongoing investigation, suggesting that research in this area is still in relatively early stages with significant potential for expansion.
Future Research Directions
The unique structural features and promising biological activities of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine suggest several promising avenues for future research:
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Structure-Activity Relationship (SAR) studies to investigate how modifications to different structural components affect biological activities, potentially leading to more potent and selective derivatives.
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Mechanistic investigations to elucidate the precise molecular interactions and biochemical pathways through which the compound exerts its anticancer and potential antimicrobial effects.
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Development of analog libraries with systematic variations in the piperazine, thiadiazole, and methoxy-benzyl moieties to identify compounds with enhanced properties.
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Expanded biological screening to evaluate the compound's activity against a broader range of cancer cell lines, bacterial strains, and other potential therapeutic targets.
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Pharmacokinetic and toxicological assessments to determine the compound's ADME (absorption, distribution, metabolism, excretion) profile and safety characteristics.
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Computational studies, including molecular docking and simulation analyses, to predict interactions with specific molecular targets and guide optimization efforts.
These research directions could significantly advance our understanding of this compound's therapeutic potential and contribute to the development of novel pharmaceutical agents.
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